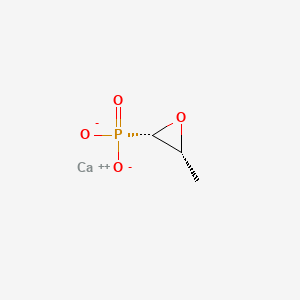

Fosfomycine de calcium

Vue d'ensemble

Description

La fosfomycine calcium est un antibiotique à large spectre utilisé en clinique depuis les années 1970. Il s'agit d'un dérivé de l'acide phosphonique qui inhibe la synthèse de la paroi cellulaire bactérienne en ciblant l'enzyme UDP-N-acétylglucosamine enolpyruvyl transférase (MurA). Ce composé est efficace contre les bactéries Gram-positives et Gram-négatives, ce qui en fait un outil précieux dans le traitement de diverses infections bactériennes .

Applications De Recherche Scientifique

Fosfomycin calcium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of phosphonic acid derivatives.

Biology: Fosfomycin calcium is employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.

Mécanisme D'action

Target of Action

Fosfomycin calcium primarily targets the enzyme MurA in both Gram-positive and Gram-negative bacteria . This enzyme plays a crucial role in the initial step of peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .

Mode of Action

Fosfomycin calcium is a bactericidal antibiotic that works by irreversibly inhibiting the MurA enzyme . This inhibition blocks the synthesis of peptidoglycan, a key component of the bacterial cell wall . The compound penetrates the microorganism using the alpha glycerophosphate transport system .

Biochemical Pathways

The primary biochemical pathway affected by fosfomycin calcium is the peptidoglycan biosynthesis pathway . By inhibiting the MurA enzyme, fosfomycin disrupts this pathway, leading to the inability of bacteria to form a proper cell wall . This results in the death of the bacteria, hence its bactericidal property .

Pharmacokinetics

It has a low oral bioavailability of less than 50% . Despite this, it has extensive tissue penetration, making it potentially useful for treating infections in various body parts, including the CNS, soft tissues, bone, lungs, and abscesses . The accumulated fraction of fosfomycin excreted in urine is around 18%, consistent with its low oral bioavailability and its almost exclusively renal clearance by glomerular filtration as unchanged drug .

Result of Action

The primary result of fosfomycin calcium’s action is the death of the bacteria . By inhibiting the synthesis of peptidoglycan, fosfomycin causes the bacterial cell wall to become weak and unstable, leading to bacterial lysis .

Action Environment

The action of fosfomycin calcium can be influenced by environmental factors such as the acidity of the stomach. Studies with fosfomycin calcium have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .

Analyse Biochimique

Biochemical Properties

Fosfomycin calcium effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . This unique mechanism of action, along with its low toxicity, broad spectrum of antibacterial activity, excellent pharmacodynamic/pharmacokinetic properties, and good bioavailability, has led to its approval for clinical use in the treatment of urinary tract bacterial infections in many countries .

Cellular Effects

Fosfomycin calcium has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . It reduces the adhesion of bacterial cells to urinary epithelial cells . The adhesion of Streptococcus pneumoniae and Haemophilus influenzae to respiratory epithelial cells is also reduced .

Molecular Mechanism

Fosfomycin calcium exerts its effects at the molecular level by irreversibly inhibiting an early stage in cell wall synthesis . It blocks the enzyme MurA, which is involved in the initial step of peptidoglycan biosynthesis in both Gram-positive and Gram-negative bacteria .

Temporal Effects in Laboratory Settings

Studies with fosfomycin calcium have shown that before reaching the small intestine, fosfomycin undergoes acid-catalyzed hydrolysis in the stomach, where intragastric acidity and gastric emptying rate can affect the extent of fosfomycin’s hydrolytic degradation and—consequently—its bioavailability .

Dosage Effects in Animal Models

In post-weaning piglets, fosfomycin calcium pharmacokinetics and bioavailability were studied after oral administration at 30 mg/kg of bodyweight . The T1/2 was of 1.80 ± 0.89 h. Cmax, Tmax and bioavailability were 3.60 ± 0.96 μg/mL, 3.00 ± 0.00 h and 20.0 ± 1.85 %, respectively .

Metabolic Pathways

Fosfomycin calcium is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . It effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .

Transport and Distribution

Fosfomycin calcium is transported into the bacterial cytoplasm via the alpha glycerophosphate transport system . It does not bind to plasma proteins and is cleared via the kidneys . Due to its extensive tissue penetration, fosfomycin may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses .

Subcellular Localization

Fosfomycin calcium is a small molecule that can easily penetrate bacterial cells to exert its effects . It acts inside the bacterial cytoplasm by inhibiting cell wall and early murein/peptidoglycan synthesis in proliferating bacteria .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La fosfomycine calcium peut être synthétisée à partir du sel de phényléthylamine de la fosfomycine. Le procédé consiste à dissoudre le sel de phényléthylamine de la fosfomycine dans une solution d'hydroxyde de sodium pour former une solution de sel de sodium de la fosfomycine. Cette solution est ensuite mise à réagir avec une solution de chlorure de calcium pour produire de la fosfomycine calcium .

Méthodes de production industrielle : En milieu industriel, la fosfomycine calcium est préparée en mélangeant le sel de phényléthylamine de la fosfomycine avec de l'hydroxyde de calcium dans un ballon à trois cols, suivi d'une agitation à 30-40 °C pendant plusieurs heures. Le mélange est ensuite filtré, et le gâteau de filtration obtenu est lavé et séché pour obtenir de la fosfomycine calcium avec un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La fosfomycine calcium subit diverses réactions chimiques, notamment :

Oxydation : La fosfomycine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la fosfomycine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de fosfomycine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la fosfomycine avec des propriétés antibactériennes modifiées .

4. Applications de la recherche scientifique

La fosfomycine calcium a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des dérivés de l'acide phosphonique.

Biologie : La fosfomycine calcium est utilisée dans la recherche sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.

5. Mécanisme d'action

La fosfomycine calcium exerce ses effets bactéricides en se liant de manière covalente à un résidu cystéine dans le site actif de l'enzyme UDP-N-acétylglucosamine enolpyruvyl transférase (MurA). Cette liaison inactive l'enzyme, empêchant la formation de l'acide N-acétylmuramique, un composant essentiel de la paroi cellulaire bactérienne. Par conséquent, la synthèse de la paroi cellulaire bactérienne est inhibée, ce qui entraîne la lyse cellulaire et la mort .

Comparaison Avec Des Composés Similaires

La fosfomycine calcium est unique parmi les antibiotiques en raison de sa structure d'acide phosphonique et de sa capacité à inhiber MurA. Des composés similaires comprennent :

Fosfomycine disodique : Utilisée pour l'administration parentérale, elle possède des propriétés antibactériennes similaires mais une pharmacocinétique différente.

Fosfomycine trométamol : Cette formulation a une meilleure biodisponibilité et est préférée pour l'administration orale

La fosfomycine calcium se distingue par son activité à large spectre, sa faible toxicité et son efficacité contre les bactéries multirésistantes, ce qui en fait un antibiotique précieux dans les milieux cliniques et de recherche .

Propriétés

Key on ui mechanism of action |

Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced |

|---|---|

Numéro CAS |

26016-98-8 |

Formule moléculaire |

C3H7CaO4P |

Poids moléculaire |

178.14 g/mol |

Nom IUPAC |

calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |

Clé InChI |

XXIDJCLHAMGLRU-LJUKVTEVSA-N |

SMILES |

CC1C(O1)P(=O)([O-])[O-].[Ca+2] |

SMILES isomérique |

C[C@H]1[C@H](O1)P(=O)(O)O.[Ca] |

SMILES canonique |

CC1C(O1)P(=O)(O)O.[Ca] |

Apparence |

Solid powder |

melting_point |

94 °C |

Key on ui other cas no. |

26016-98-8 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

4.69e+01 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

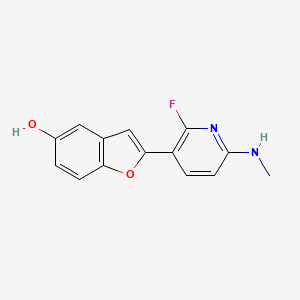

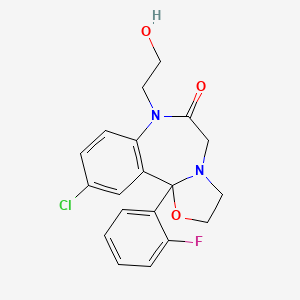

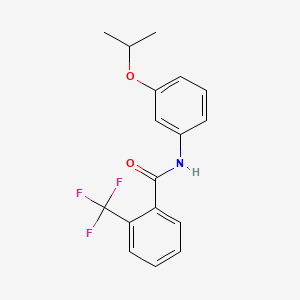

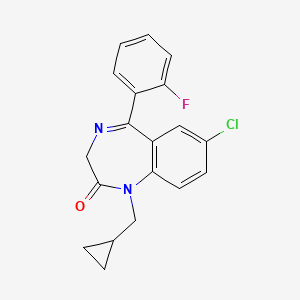

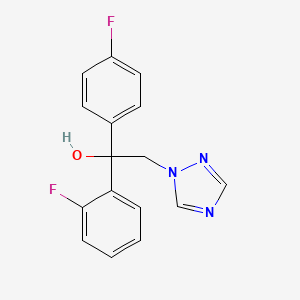

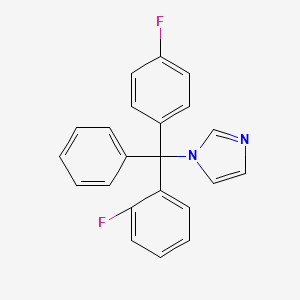

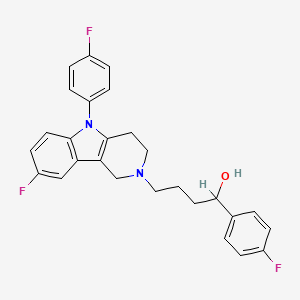

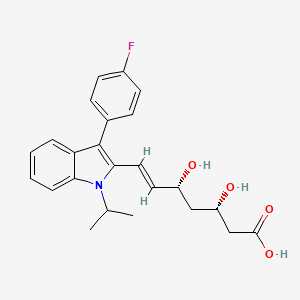

Feasible Synthetic Routes

Q1: How does fosfomycin calcium exert its antibacterial effect?

A1: [, , ] Fosfomycin acts by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), the enzyme responsible for catalyzing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This disrupts the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), an essential component of peptidoglycan. Without peptidoglycan, bacteria lose their structural integrity and become susceptible to lysis.

Q2: What makes fosfomycin effective against a broad range of bacteria?

A2: [] MurA, the target enzyme of fosfomycin, is highly conserved across both Gram-positive and Gram-negative bacteria. This similarity in the active site of MurA across bacterial species contributes to fosfomycin's broad-spectrum activity.

Q3: Is there any spectroscopic data available for fosfomycin calcium?

A4: [, , ] Several research papers mentioned the use of High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Evaporative Light Scattering Detection (ELSD) and tandem mass spectrometry (LC-MS/MS) for the quantification of fosfomycin calcium and its related substances. These techniques provide valuable information about the compound's structure and purity.

Q4: What is the bioavailability of fosfomycin calcium?

A5: [, ] Fosfomycin calcium exhibits lower bioavailability compared to other formulations like fosfomycin trometamol. Its bioavailability is approximately half that of fosfomycin trometamol, ranging between 18% to 29%.

Q5: How is fosfomycin calcium eliminated from the body?

A7: [] Fosfomycin is primarily excreted unchanged in the urine. The high urinary recovery rate makes it particularly effective in treating urinary tract infections.

Q6: What types of infections is fosfomycin calcium commonly used to treat?

A8: [, , , ] Fosfomycin calcium is often used to treat urinary tract infections (UTIs), particularly uncomplicated cystitis in women. It is also considered a potential treatment option for infections caused by multidrug-resistant bacteria, given its unique mechanism of action.

Q7: Are there any known resistance mechanisms to fosfomycin?

A9: [, ] While resistance to fosfomycin remains relatively low, it can develop through mutations in the MurA enzyme, reducing its binding affinity to fosfomycin. Additionally, bacteria can develop mechanisms to reduce fosfomycin uptake, limiting its intracellular concentration.

Q8: Are there different formulations of fosfomycin available?

A11: [, , , ] Yes, aside from fosfomycin calcium, there's fosfomycin trometamol, a formulation with higher bioavailability. Researchers are exploring other formulations like freeze-dried tablets and orally disintegrating tablets to enhance patient compliance and improve drug delivery.

Q9: What analytical methods are used to study fosfomycin calcium?

A12: [, , , , , , ] Researchers utilize various techniques to analyze fosfomycin calcium, including:

Q10: What are the areas of ongoing research related to fosfomycin calcium?

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.